

Comprehensive Analytical Characterization of 4-Chloro-3-phenylquinoline: A Multi-technique Approach

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Compound of Interest

Compound Name: 4-Chloro-3-phenylquinoline

CAS No.: 6319-32-0

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Abstract

4-Chloro-3-phenylquinoline is a key heterocyclic compound that serves as a versatile molecular scaffold in the synthesis of novel pharmaceutical agents and biologically active molecules.[1] Its unique structure necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols and expert insights for the thorough characterization of **4-Chloro-3-phenylquinoline**, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research, development, and quality control.

Introduction: The Analytical Imperative

The quinoline ring system is a foundational structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[2] **4-Chloro-3-phenylquinoline** (Figure 1), with its specific substitution pattern, presents both opportunities and challenges. The chlorine atom at the 4-position is a reactive site suitable for further functionalization via nucleophilic substitution, making it a valuable synthetic intermediate.[2][3] However, this reactivity also implies the potential for specific process-related impurities and degradation products.

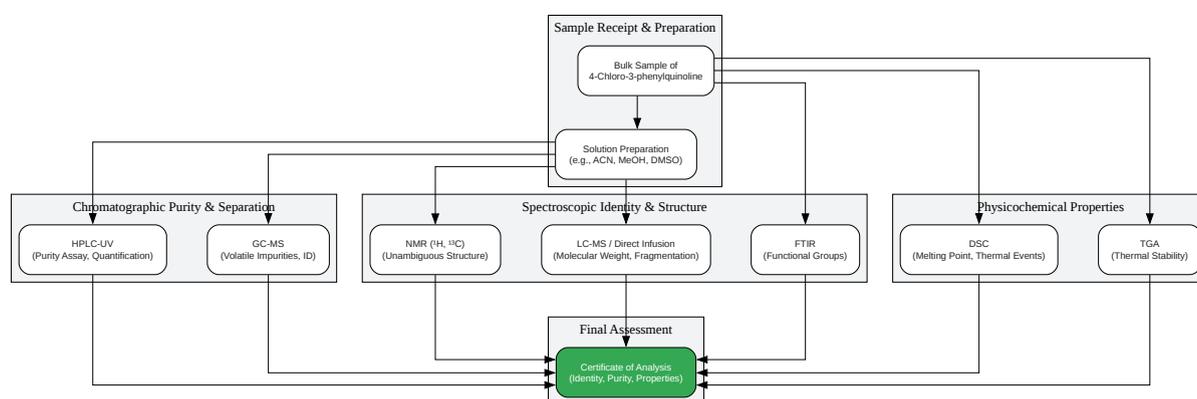
Therefore, a rigorous analytical characterization is not merely a procedural step but a cornerstone of its scientific and commercial application. It establishes the unambiguous identity of the molecule, quantifies its purity with high confidence, and provides insights into its physicochemical properties. This document serves as a practical guide, explaining not just the "how" but the "why" behind each analytical choice.

Figure 1: Chemical Structure of **4-Chloro-3-phenylquinoline**

- Molecular Formula: $C_{15}H_{10}ClN$ [1]
- Molecular Weight: 239.70 g/mol [1]

The Integrated Analytical Workflow

A comprehensive analysis relies on the strategic integration of orthogonal techniques, where each method provides a unique piece of the puzzle. The workflow depicted below ensures that data from one technique corroborates and complements the others, leading to a holistic and definitive characterization of the material.



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Caption: Integrated workflow for the characterization of **4-Chloro-3-phenylquinoline**.

Chromatographic Methods for Purity and Separation

Chromatography is the gold standard for separating the main compound from process-related impurities and degradation products. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the premier technique for purity analysis of non-volatile organic molecules like **4-Chloro-3-phenylquinoline**. A reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for elution. A small amount of acid (e.g., formic acid) is added to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support. [4] UV detection is ideal due to the strong chromophore present in the molecule.

Protocol: HPLC-UV Purity Determination

- Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile (MeCN)
- Gradient Elution: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh ~10 mg of **4-Chloro-3-phenylquinoline** and dissolve in 10 mL of MeCN to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
- System Suitability Test (SST):

- Perform five replicate injections of the standard solution.
- Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor between 0.9 and 1.5.
- Analysis & Reporting: Inject the sample and integrate all peaks. Calculate the purity by the area percent method. Report the retention time of the main peak and the percentage of all detected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Causality: GC-MS is a powerful tool for confirming molecular identity and detecting volatile or semi-volatile impurities that might be missed by HPLC.[5] Given its boiling point of approximately 355 °C, **4-Chloro-3-phenylquinoline** is amenable to GC analysis.[1] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.[6]

Protocol: GC-MS Identification

- Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.
 - Hold at 300 °C for 5 minutes.

- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Scan Range: 40-500 amu.
- Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
- Analysis & Reporting: The resulting mass spectrum should be compared against a reference standard or library. The molecular ion peak and characteristic fragmentation pattern confirm the identity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination. ^1H NMR reveals the number and environment of protons, while ^{13}C NMR provides information on the carbon skeleton. The expected chemical shifts are predicted based on the electron-withdrawing/donating effects of the substituents (Cl, phenyl) on the quinoline core. For instance, protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), as will the protons of the phenyl group.^{[7][8]}

Protocol: ^1H and ^{13}C NMR Analysis

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:

- Acquire a standard proton spectrum with a 90° pulse.
- Typical spectral width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
- Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the assigned structure.

Table 1: Predicted Spectroscopic Data for **4-Chloro-3-phenylquinoline**

Technique	Parameter	Expected Value / Observation	Rationale
¹ H NMR	Chemical Shift (δ)	7.4-8.5 ppm	Aromatic protons on both the quinoline and phenyl rings.[7]
Integration	Multiplets corresponding to 10 protons	Corresponds to the molecular formula C ₁₅ H ₁₀ ClN.	
¹³ C NMR	Chemical Shift (δ)	120-150 ppm	Aromatic carbons of the quinoline and phenyl rings.[7]
MS (EI)	Molecular Ion (M ⁺)	m/z 239/241	Corresponds to the molecular weight with a ~3:1 isotopic pattern for ³⁵ Cl/ ³⁷ Cl.
Key Fragments	m/z 204, 163	Loss of Cl ([M-Cl] ⁺); Loss of phenyl group and Cl.	
FTIR	C=C Stretch	~1500-1600 cm ⁻¹	Aromatic ring stretching vibrations. [9]
C-H Stretch (Aromatic)	~3000-3100 cm ⁻¹	Stretching of C-H bonds on the aromatic rings.[9]	
C-Cl Stretch	~700-850 cm ⁻¹	Carbon-chlorine bond vibration.	
UV-Vis	λ _{max}	~260-340 nm	π → π* transitions within the conjugated quinoline-phenyl system.[9]

Mass Spectrometry (MS)

Expertise & Causality: Beyond its use in GC-MS, mass spectrometry (via direct infusion or LC-MS) provides a rapid and accurate determination of the molecular weight. For **4-Chloro-3-phenylquinoline**, the most critical diagnostic feature is the isotopic signature of chlorine. The presence of two major isotopes, ^{35}Cl and ^{37}Cl , in a natural abundance ratio of approximately 3:1, will result in a molecular ion cluster at m/z 239 (M^+) and m/z 241 ($M+2^+$) with a corresponding ~3:1 intensity ratio. This is a definitive confirmation of a monochlorinated compound.

Protocol: LC-MS Molecular Weight Confirmation

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Quad).
- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Sample Preparation: Prepare a dilute solution (~10 $\mu\text{g/mL}$) in the mobile phase.
- Analysis: Inject the sample. Look for the protonated molecule $[M+H]^+$ at m/z 240 and 242 with the characteristic 3:1 isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] For **4-Chloro-3-phenylquinoline**, the spectrum will be dominated by absorptions characteristic of the aromatic rings and the carbon-chlorine bond, providing confirmatory evidence of the overall structure.

Protocol: FTIR-ATR Analysis

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands as listed in Table 1.

Thermal Analysis Methods

Thermal analysis provides crucial information about the material's physical properties, stability, and purity.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the primary method for determining the melting point (T_m) and enthalpy of fusion (ΔH_{fus}). A sharp melting endotherm is indicative of a highly crystalline and pure substance. Broadening of the peak or the presence of multiple thermal events can suggest impurities or polymorphism.^{[10][11]}

Protocol: DSC for Melting Point Determination

- Instrumentation: Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
- Method:
 - Equilibrate at 25 °C.
 - Ramp the temperature at 10 °C/min to a temperature well above the expected melt (e.g., 200 °C).
- Purge Gas: Nitrogen at 50 mL/min.
- Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature. For a pure,

non-hydrated, and non-solvated compound, the TGA curve should show a flat baseline until the onset of thermal decomposition.[9][10]

Protocol: TGA for Thermal Stability

- Instrumentation: Thermogravimetric Analyzer.
- Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Method:
 - Equilibrate at 30 °C.
 - Ramp the temperature at 10 °C/min to 600 °C.
- Purge Gas: Nitrogen at 50 mL/min.
- Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Conclusion

The analytical characterization of **4-Chloro-3-phenylquinoline** requires a synergistic combination of orthogonal techniques. The protocols detailed in this guide provide a robust framework for confirming its identity, quantifying its purity, and determining its key physicochemical properties. By integrating chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers and drug development professionals can generate a comprehensive data package that ensures material quality and supports further scientific investigation and application.

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